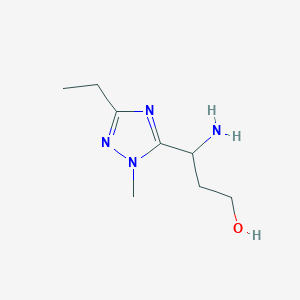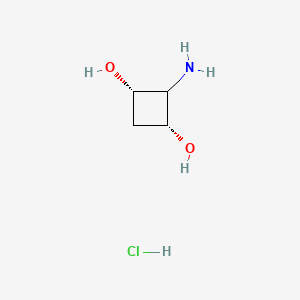
(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride is a chiral compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a cyclobutane derivative followed by amination and subsequent purification to obtain the desired compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and amination reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane ring structures.
Amino alcohols: Compounds containing both amino and hydroxyl functional groups.
Uniqueness
(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the cyclobutane ring. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
2763740-55-0 |
|---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
(1R,3S)-2-aminocyclobutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-4-2(6)1-3(4)7;/h2-4,6-7H,1,5H2;1H/t2-,3+,4?; |
InChI Key |
XHTOYYLYFAEWTO-MXYMPNFKSA-N |
Isomeric SMILES |
C1[C@H](C([C@H]1O)N)O.Cl |
Canonical SMILES |
C1C(C(C1O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


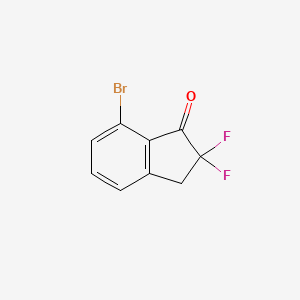
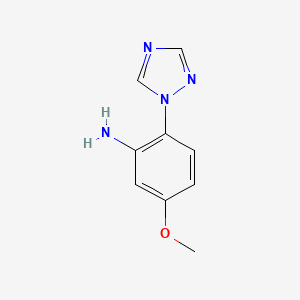

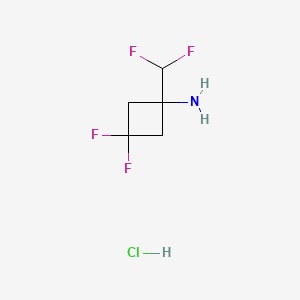
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
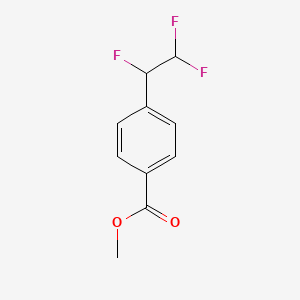
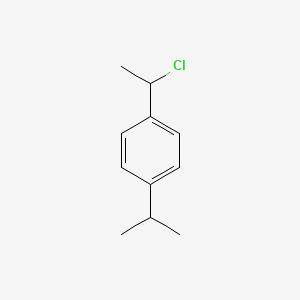

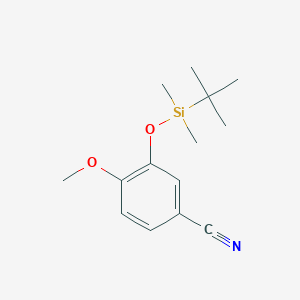

![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)

